Here are some specific examples of how Boc-D-isoleucine is used in scientific research:
Boc-D-isoleucine is a derivative of the amino acid D-isoleucine, featuring a tert-butyloxycarbonyl (Boc) protecting group. This compound is recognized for its role in peptide synthesis and as a building block in various pharmaceutical applications. The molecular formula of Boc-D-isoleucine is , and it has a molecular weight of approximately 229.29 g/mol. The presence of the Boc group enhances the stability and solubility of D-isoleucine, making it suitable for various
Boc-D-isoleucine, like its parent compound D-isoleucine, exhibits biological activity that includes:
The synthesis of Boc-D-isoleucine typically involves:
Boc-D-isoleucine finds applications in various fields:
Studies on Boc-D-isoleucine often focus on its interactions with various biological systems:
Boc-D-isoleucine shares structural similarities with several other amino acids and their derivatives. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
L-Isoleucine | C6H13NO2 | Natural amino acid; essential for protein synthesis |
D-Allo-Isoleucine | C6H13NO2 | Epimer of D-Isoleucine; differs at one stereocenter |
Boc-L-Isoleucine | C11H21NO4 | L-enantiomer; used similarly in peptide synthesis |
N-Boc-Valine | C11H21NO4 | Valine derivative; utilized in similar synthetic routes |
Boc-D-isoleucine is unique due to its specific stereochemistry, which influences its biological activity and utility in peptide synthesis compared to other isomers and derivatives . Its protective group enhances stability during reactions, making it a valuable tool in organic chemistry.
The compound has a molecular formula of C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol. Its structure consists of a D-isoleucine backbone with a Boc group (-O(C(CH₃)₃)CO-) attached to the nitrogen atom.
Boc-D-isoleucine retains the (2R,3R) stereochemistry of its parent amino acid, D-isoleucine, which is the non-natural enantiomer of the proteinogenic L-isoleucine. This configuration is critical for its role in designing chiral peptides and studying enzyme specificity.
Property | Description |
---|---|
IUPAC Name | (2R,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
CAS Number | 55721-65-8 |
Molecular Formula | C₁₁H₂₁NO₄ |
Stereochemistry | (2R,3R) |
Protective Group | tert-butoxycarbonyl (Boc) |
Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are primary methods for verifying purity and structure. The Boc group’s tert-butyl protons appear as a singlet near δ 1.4 ppm in ¹H NMR, while the α-proton resonates around δ 4.2 ppm.
Boc-D-isoleucine is a protected form of the amino acid D-isoleucine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group [1]. The International Union of Pure and Applied Chemistry (IUPAC) systematic name for Boc-D-isoleucine is (2R,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid [1]. This name precisely describes the chemical structure, including the stereochemistry at the two chiral centers present in the molecule [1] [2].
The chemical structure of Boc-D-isoleucine consists of a D-isoleucine backbone with a tert-butoxycarbonyl group attached to the amino nitrogen [3]. The molecular formula of Boc-D-isoleucine is C11H21NO4, corresponding to a molecular weight of 231.29 g/mol [4] [6].
Several chemical identifiers are used to uniquely identify Boc-D-isoleucine in chemical databases and literature:
Identifier Type | Value |
---|---|
CAS Registry Number | 55721-65-8 |
InChI | InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 |
InChIKey | QJCNLJWUIOIMMF-HTQZYQBOSA-N |
SMILES | CCC@@HC@@HNC(=O)OC(C)(C)C |
Table 1: Chemical Identifiers for Boc-D-isoleucine [1] [17]
The structure contains two stereogenic centers: the alpha carbon (C-2) and the beta carbon (C-3) of the isoleucine backbone [19]. The "D" designation in Boc-D-isoleucine indicates that the configuration at the alpha carbon (C-2) is R, which is opposite to the naturally occurring L-isoleucine [16]. The configuration at the beta carbon (C-3) is also R, making the complete stereochemical designation (2R,3R) [1] [19].
Boc-D-isoleucine belongs to a class of compounds known as protected amino acid derivatives [12]. More specifically, it is classified as an N-protected amino acid, where the amino group of D-isoleucine is modified with a tert-butoxycarbonyl (Boc) protecting group [15]. This classification is important in the context of peptide synthesis and organic chemistry, where protecting groups are essential for controlling the reactivity of functional groups [12] [15].
In the broader classification scheme of organic compounds, Boc-D-isoleucine can be categorized as follows:
The Boc protecting group is one of several common N-protecting groups used in peptide synthesis, alongside others such as 9-fluorenylmethoxycarbonyl (Fmoc) and carbobenzyloxy (Cbz) [15]. Boc-protected amino acids are particularly valuable in solid-phase peptide synthesis using the Boc strategy, where the Boc group is removed under acidic conditions [20].
Boc-D-isoleucine is also classified as a D-amino acid derivative, which distinguishes it from derivatives of the more common L-amino acids [9]. D-amino acids and their derivatives are less abundant in nature but have significant importance in certain biological systems and pharmaceutical applications [9] [14].
Boc-D-isoleucine is derived from D-isoleucine through a protection reaction that modifies the amino group with a tert-butoxycarbonyl (Boc) group [10]. D-isoleucine, the parent compound, is the D-enantiomer of isoleucine, one of the 20 standard amino acids used in protein synthesis [9] [16].
D-isoleucine has the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol [22]. It contains two stereogenic centers, resulting in a total of four possible stereoisomers for the isoleucine carbon skeleton: L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine [19]. D-isoleucine specifically refers to the (2R,3R) stereoisomer [16].
The structural relationship between Boc-D-isoleucine and D-isoleucine involves the addition of a Boc group (C5H9O2) to the amino nitrogen of D-isoleucine [10]. This modification changes several properties of the parent compound:
Property | D-Isoleucine | Boc-D-Isoleucine |
---|---|---|
Molecular Formula | C6H13NO2 | C11H21NO4 |
Molecular Weight | 131.17 g/mol | 231.29 g/mol |
Functional Groups | Free amino and carboxyl groups | Protected amino group, free carboxyl group |
Solubility | Soluble in water | Soluble in organic solvents (chloroform, dichloromethane, ethyl acetate) |
Physical State | Crystalline solid | White crystalline solid or oil (anhydrous form) |
Reactivity | Reactive amino group | Blocked amino group, controlled reactivity |
Table 2: Comparison of D-Isoleucine and Boc-D-Isoleucine Properties [9] [10] [22] [2]
The Boc protection of D-isoleucine serves a crucial purpose in peptide synthesis by temporarily blocking the amino group, preventing it from participating in unwanted reactions during peptide coupling [20]. The Boc group can be selectively removed under acidic conditions (typically using trifluoroacetic acid), restoring the free amino group when needed for subsequent reactions [20].
D-isoleucine itself is rare in nature, as most biological systems predominantly use L-amino acids [14]. It has been identified as a metabolite in certain bacteria and yeast (Saccharomyces cerevisiae) [9] [14]. The conversion of D-isoleucine to Boc-D-isoleucine is a synthetic process carried out in laboratory settings, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base [15] [20].